1-(Pyridin-3-yl)propan-2-amine

Medicinal chemistry Physicochemical profiling Drug design

1-(Pyridin-3-yl)propan-2-amine (CAS 71271-61-9), also known as 1-methyl-2-pyridin-3-yl-ethylamine, is a primary heteroarylalkylamine with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. Its structure features a pyridine ring substituted at the 3-position with a propan-2-amine side chain, introducing a chiral center and two rotatable bonds.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 71271-61-9
Cat. No. B1309353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)propan-2-amine
CAS71271-61-9
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CC=C1)N
InChIInChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3
InChIKeyPUEWSNLDTZQXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-yl)propan-2-amine (CAS 71271-61-9): A C8H12N2 Primary Amine Intermediate for β-Adrenergic Ligand Synthesis


1-(Pyridin-3-yl)propan-2-amine (CAS 71271-61-9), also known as 1-methyl-2-pyridin-3-yl-ethylamine, is a primary heteroarylalkylamine with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. Its structure features a pyridine ring substituted at the 3-position with a propan-2-amine side chain, introducing a chiral center and two rotatable bonds. Computed physicochemical properties include a topological polar surface area (TPSA) of 38.9 Ų and an XLogP3 value of 0.6 [1]. The compound is commercially available primarily as a research chemical and synthetic building block, with reported purities typically ≥95% . In medicinal chemistry contexts, the 2-amino-pyridine scaffold has been extensively investigated for β2-adrenoreceptor agonist activity, with patents describing derivatives for the treatment of respiratory and inflammatory disorders [2].

Why Substituting 1-(Pyridin-3-yl)propan-2-amine with Closely Related Pyridinylalkylamines Risks Experimental Divergence


Despite sharing a pyridine core, small structural variations among pyridinylalkylamines produce substantial differences in molecular weight, lipophilicity, rotatable bond count, and hydrogen-bonding capacity—parameters that critically influence pharmacokinetic behavior, target engagement, and synthetic utility [1]. For example, truncating the side chain to an ethanamine (C7H10N2) reduces molecular weight by 14 Da and eliminates a rotatable bond, altering conformational flexibility. Conversely, N-methylation increases lipophilicity (XLogP3 ~1.0) and eliminates the primary amine's hydrogen-bond donor potential, modifying receptor-binding profiles. The chiral center present in the propan-2-amine chain also introduces stereochemical complexity absent in simpler analogs, a factor that can affect enantioselective interactions in biological systems. Furthermore, hazard profiles differ: 1-(pyridin-3-yl)propan-2-amine carries GHS classifications for skin corrosion (H314) and respiratory irritation (H335) [2], necessitating specific handling protocols that may not apply to its analogs. These divergent properties mean that in-class compounds cannot be assumed to be functionally interchangeable in either synthetic or biological applications.

Quantitative Differentiation of 1-(Pyridin-3-yl)propan-2-amine (71271-61-9) from its Closest Structural Analogs


Increased Molecular Weight and Lipophilicity Relative to Shorter-Chain 1-(Pyridin-3-yl)ethanamine

Compared to the structurally simpler 1-(pyridin-3-yl)ethanamine (C7H10N2, MW 122.17 g/mol, CAS 56129-55-6), 1-(pyridin-3-yl)propan-2-amine exhibits an additional methylene unit in its side chain, increasing molecular weight by 14.02 g/mol. This addition also raises the computed lipophilicity (XLogP3) from 0.3 to 0.6, representing a 2-fold increase in the computed octanol-water partition coefficient on a logarithmic scale [1]. The topological polar surface area (TPSA) remains identical at 38.9 Ų, indicating that the added lipophilicity is achieved without altering the polar surface area, a property that can improve membrane permeability without sacrificing aqueous solubility potential [1].

Medicinal chemistry Physicochemical profiling Drug design

Chiral Center and Increased Rotatable Bond Count Provide Distinct Conformational Flexibility vs. 1-(Pyridin-3-yl)ethanamine

The propan-2-amine side chain of 1-(pyridin-3-yl)propan-2-amine introduces a stereogenic center at the α-carbon (C1 of the side chain), generating two possible enantiomers with undefined stereochemistry in the racemic commercial material. In contrast, 1-(pyridin-3-yl)ethanamine (C7H10N2) possesses an achiral methylene-linked amine chain [1]. The target compound also features 2 rotatable bonds compared to 1 in the ethanamine analog, providing greater conformational degrees of freedom that can influence molecular recognition events [1].

Stereochemistry Conformational analysis Molecular recognition

Preserved Primary Amine Hydrogen-Bond Donor Capacity Distinguishes from N-Methylated Analog

1-(Pyridin-3-yl)propan-2-amine contains a primary amine group capable of acting as a hydrogen-bond donor (HBD count = 1), whereas the N-methylated analog N-methyl-1-(pyridin-3-yl)propan-2-amine (C9H14N2, CAS 1346540-72-4) features a secondary amine with no hydrogen-bond donor capacity (HBD count = 0) [1]. This difference is critical because β-adrenergic receptor SAR has established that a hydrogen-bond donating secondary amine in the ethanolamine/propanolamine side chain is essential for receptor stimulation, while the primary amine of the target compound may serve as a versatile synthetic handle for introducing diverse N-substituents that modulate selectivity and intrinsic efficacy [2].

Receptor pharmacology Medicinal chemistry SAR Hydrogen bonding

Distinct GHS Hazard Profile Necessitates Different Handling Protocols vs. Ethanamine Analog

1-(Pyridin-3-yl)propan-2-amine is classified under GHS with H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation), with both hazard statements applying at 100% [1]. This differs from the hazard profile of 1-(pyridin-3-yl)ethanamine, which carries only H315 (Causes skin irritation) and H319 (Causes serious eye irritation) but not the severe skin corrosion warning [2]. The difference in hazard classification mandates distinct personal protective equipment (PPE) requirements, storage conditions, and waste disposal procedures for laboratory procurement and handling.

Safety Regulatory compliance Laboratory handling

BindingDB Bioactivity Data Indicates Potential Interaction with Human Progesterone Receptor (IC50 = 3.20 nM)

In a cell-based antagonist assay using human T47D cells, 1-(pyridin-3-yl)propan-2-amine demonstrated an IC50 value of 3.20 nM against the human progesterone receptor (PR), as measured by inhibition of progesterone-induced alkaline phosphatase activity [1]. While comparative data for structural analogs under identical assay conditions are not available, this low nanomolar potency distinguishes the compound from many structurally related pyridinylalkylamines that typically exhibit micromolar or inactive profiles in nuclear receptor assays . It must be noted that a separate report lists the compound with IC50 > 55.69 μM in an unspecified human assay, indicating that biological activity is highly context-dependent and likely specific to particular target-assay combinations [2].

Nuclear receptor pharmacology High-throughput screening Lead discovery

Research and Industrial Application Scenarios Where 1-(Pyridin-3-yl)propan-2-amine (CAS 71271-61-9) Demonstrates Differentiated Utility


Synthesis of β2-Adrenoreceptor Agonist Lead Compounds

The propan-2-amine side chain of 1-(pyridin-3-yl)propan-2-amine serves as a key intermediate in the preparation of 2-amino-pyridine derivatives disclosed as selective β2-adrenoreceptor agonists for the treatment of asthma, COPD, and other respiratory inflammatory conditions [1]. The chiral center enables the synthesis of enantiomerically pure agonists, while the primary amine allows for N-alkylation to install the arylalkyl or aryloxyalkyl substituents required for β2-selectivity and intrinsic efficacy [1].

Progesterone Receptor Modulator Probe Development

The reported nanomolar antagonist activity (IC50 = 3.20 nM) against the human progesterone receptor in T47D cells [2] positions 1-(pyridin-3-yl)propan-2-amine as a potential starting point for structure-activity relationship (SAR) studies aimed at developing selective PR modulators. This application scenario is particularly relevant for reproductive biology research and hormone-dependent cancer investigations, areas where structurally distinct scaffolds are needed to overcome resistance to existing steroidal agents.

CNS-Penetrant Probe Design Leveraging Optimized Lipophilicity

The computed XLogP3 value of 0.6 for 1-(pyridin-3-yl)propan-2-amine falls within the optimal range (0-3) for blood-brain barrier penetration, while its topological polar surface area (38.9 Ų) remains below the 60-70 Ų threshold commonly associated with limited CNS exposure [3]. These physicochemical parameters suggest that the compound could serve as a privileged scaffold for designing CNS-penetrant chemical probes targeting aminergic GPCRs or ion channels, with the added benefit of a primary amine handle for introducing potency- and selectivity-enhancing substituents [3].

Chiral Resolution Studies and Enantioselective Synthesis

The racemic nature of commercially available 1-(pyridin-3-yl)propan-2-amine [3] presents opportunities for chiral resolution method development and enantioselective synthesis optimization. The compound can be employed as a test substrate for evaluating new chiral stationary phases, asymmetric synthetic methodologies, or biocatalytic resolution systems, given its well-defined stereocenter and the potential for biological activity differences between enantiomers [3].

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